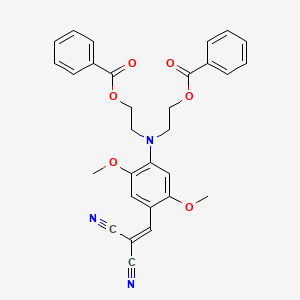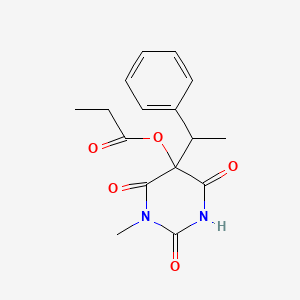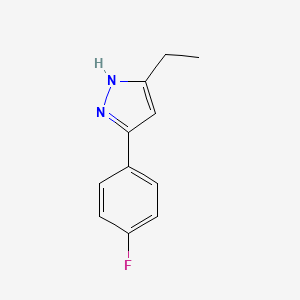![molecular formula C11H20N2O B13968083 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound belonging to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the ethanone moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline production .
Chemical Reactions Analysis
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s characteristics.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown promise as an inhibitor of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting anti-inflammatory effects. This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events .
Comparison with Similar Compounds
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared with other diazaspiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but contains an additional nitrogen atom, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C11H20N2O/c1-10(14)13-7-4-11(5-8-13)3-6-12(2)9-11/h3-9H2,1-2H3 |
InChI Key |
FBIVRYHRUPLLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CCN(C2)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)

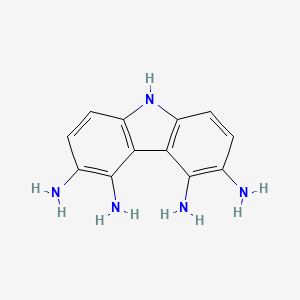
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)

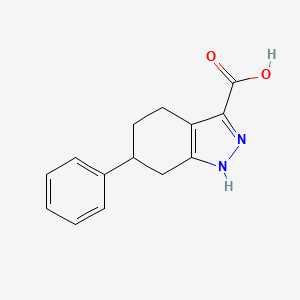
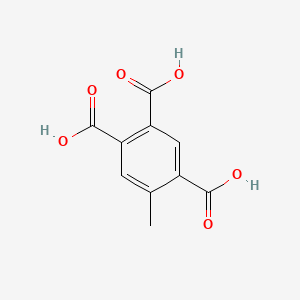
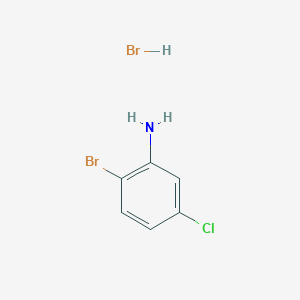
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)

